Shikimate-3-phosphate

描述

莽草酸-3-磷酸是莽草酸途径中的一种关键中间体,莽草酸途径是存在于植物、细菌、真菌和一些寄生虫中的一种代谢途径。该途径负责芳香族氨基酸(如苯丙氨酸、酪氨酸和色氨酸)的生物合成。 莽草酸-3-磷酸是由莽草酸磷酸化形成的,在生成莽草酸盐(许多必需生物分子的前体)中起着至关重要的作用 .

准备方法

合成路线和反应条件: 莽草酸-3-磷酸是通过莽草酸途径合成的。该过程从磷酸烯醇式丙酮酸和赤藓糖-4-磷酸缩合生成3-脱氧-D-阿拉伯糖-庚酮糖-7-磷酸开始。 该化合物经历一系列酶促转化,包括脱水、还原和磷酸化,生成莽草酸-3-磷酸 .

工业生产方法: 莽草酸-3-磷酸的工业生产涉及微生物发酵。通常使用基因工程细菌或酵母菌株来提高莽草酸-3-磷酸的产量。 通过控制pH值、温度和营养物质的可用性等因素来优化发酵过程 .

化学反应分析

反应类型: 莽草酸-3-磷酸经历各种化学反应,包括:

缩合: 它与磷酸烯醇式丙酮酸反应生成5-烯醇式丙酮酸莽草酸-3-磷酸。

磷酸化: 莽草酸被磷酸化生成莽草酸-3-磷酸.

常见试剂和条件:

酶: 莽草酸激酶催化莽草酸的磷酸化。

主要产物:

5-烯醇式丙酮酸莽草酸-3-磷酸: 由莽草酸-3-磷酸和磷酸烯醇式丙酮酸缩合生成.

科学研究应用

Biosynthesis of Aromatic Compounds

Shikimate-3-phosphate is integral to the production of three essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. These amino acids are precursors for a wide array of secondary metabolites, including flavonoids, alkaloids, and lignin. The shikimate pathway's role in synthesizing these compounds makes this compound critical for plant growth and development, as well as for the production of bioactive compounds used in pharmaceuticals and nutraceuticals .

Glyphosate Resistance Mechanisms

The interaction between glyphosate and this compound highlights its significance in herbicide resistance studies. Glyphosate acts by inhibiting the enzyme 5-enolpyruvylthis compound synthase (EPSPS), which catalyzes the conversion of phosphoenolpyruvate and this compound into 5-enolpyruvylthis compound. Research has shown that mutations in the EPSPS gene can confer glyphosate resistance in certain plant populations, such as Bidens pilosa . Understanding these mechanisms can lead to the development of new strategies for managing herbicide-resistant weeds.

Biotechnological Applications

This compound also finds applications in biotechnology. For instance, it is utilized in metabolic engineering to enhance the production of valuable metabolites in microbial systems. By manipulating the shikimate pathway, researchers can increase yields of aromatic compounds that are otherwise difficult to synthesize chemically . Additionally, genetically modified organisms engineered to optimize this pathway can serve as platforms for producing pharmaceuticals or biofuels.

Pharmaceutical Development

The shikimate pathway is not only a target for herbicides but also a potential target for developing new antimicrobial agents. Since humans do not possess this pathway, inhibitors targeting enzymes involved in shikimate metabolism can be selectively toxic to pathogenic bacteria and fungi without affecting human cells. This specificity makes this compound a focal point in drug discovery efforts aimed at treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have documented the functional roles of this compound in various organisms:

作用机制

莽草酸-3-磷酸通过参与莽草酸途径发挥其作用。它被莽草酸激酶磷酸化生成莽草酸-3-磷酸,然后与磷酸烯醇式丙酮酸反应生成5-烯醇式丙酮酸莽草酸-3-磷酸。该化合物进一步转化为莽草酸盐,它是芳香族氨基酸的前体。 该途径中涉及的酶是抗菌剂和除草剂的潜在靶点 .

类似化合物:

莽草酸: 莽草酸-3-磷酸的前体。

5-烯醇式丙酮酸莽草酸-3-磷酸: 由莽草酸-3-磷酸形成的产物。

莽草酸盐: 莽草酸途径的最终产物

独特性: 莽草酸-3-磷酸因其在莽草酸途径中的特定作用而具有独特性。 与其他中间体不同,它直接参与磷酸化和缩合反应,这些反应导致必需芳香族氨基酸的生成 .

相似化合物的比较

Shikimate: The precursor to shikimate-3-phosphate.

5-Enolpyruvylthis compound: The product formed from this compound.

Chorismate: The final product of the shikimate pathway

Uniqueness: this compound is unique due to its specific role in the shikimate pathway. Unlike other intermediates, it is directly involved in the phosphorylation and condensation reactions that lead to the production of essential aromatic amino acids .

生物活性

Shikimate-3-phosphate (S3P) is a crucial intermediate in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids and various secondary metabolites in plants, bacteria, and fungi. This pathway is absent in animals, making it an attractive target for herbicides and antimicrobial agents. This article explores the biological activity of S3P, its role in metabolic processes, and its implications in agriculture and medicine.

Overview of the Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate, a precursor for aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. S3P is formed during the pathway's progression and plays a significant role in the synthesis of various metabolites essential for plant growth and development.

Biological Functions of this compound

1. Precursor for Aromatic Amino Acids:

- S3P is a precursor for chorismate, which is subsequently converted into aromatic amino acids necessary for protein synthesis and plant metabolism .

2. Role in Secondary Metabolite Production:

- The shikimate pathway leads to the production of secondary metabolites such as flavonoids, alkaloids, and phenolics, which play roles in plant defense against pathogens and herbivores .

3. Target for Herbicides:

- Glyphosate, a widely used herbicide, inhibits the enzyme 5-enolpyruvylthis compound synthase (EPSPS), which catalyzes the conversion of S3P to chorismate. This inhibition leads to an accumulation of S3P and eventually results in plant death due to the disruption of essential metabolic processes .

Case Studies

-

Inhibition by Glyphosate:

- A study on Nicotiana silvestris showed that glyphosate treatment led to a 364-fold increase in intracellular shikimate levels due to EPSPS inhibition. The study highlighted that glyphosate's competitive inhibition mechanism involves binding to the enzyme's active site, preventing normal substrate interaction .

- Mutational Analysis of EPSPS:

Data Table: Comparison of Shikimate Pathway Inhibitors

| Inhibitor | Target Enzyme | Mechanism of Action | Organisms Affected |

|---|---|---|---|

| Glyphosate | EPSPS | Competitive inhibition with PEP | Plants, some bacteria |

| Triketone | 5-enolpyruvylthis compound synthase | Inhibits enzyme activity through non-competitive binding | Weeds |

| Sulfonylureas | Acetolactate synthase | Inhibits branched-chain amino acid biosynthesis | Grasses |

Implications in Agriculture and Medicine

The biological activity of S3P has significant implications:

-

Agricultural Applications:

The shikimate pathway's absence in animals allows for selective herbicide action against weeds without harming crops. Understanding S3P's role can lead to the development of more effective herbicides with reduced environmental impact. -

Antimicrobial Targets:

The pathway is also present in many pathogenic bacteria and fungi. Targeting enzymes involved in this pathway could lead to novel antimicrobial therapies that are less likely to induce resistance compared to traditional antibiotics .

属性

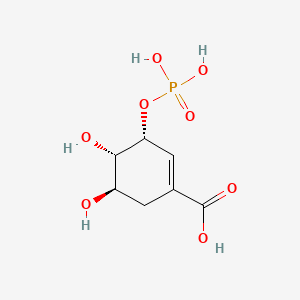

IUPAC Name |

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJSKGCWNAKGW-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10981376 | |

| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63959-45-5 | |

| Record name | Shikimic acid-3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Shikimic acid 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。